5-Chloro-2-iodobenzaldehyde
Overview
Description
5-Chloro-2-iodobenzaldehyde is an organic compound with the molecular formula C7H4ClIO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by iodine and chlorine atoms, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodobenzaldehyde typically involves the iodination and chlorination of benzaldehyde derivatives. One common method is the direct iodination of 5-chlorobenzaldehyde using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide, potassium fluoride, or other halogenating agents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzaldehydes with different functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
5-Chloro-2-iodobenzaldehyde is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is used in the development of pharmaceutical compounds and as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodobenzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular processes and signaling pathways. The specific mechanism of action depends on the context in which the compound is used and the nature of the interacting molecules.
Comparison with Similar Compounds
2-Chloro-5-iodobenzaldehyde: Similar structure but with different substitution pattern.
5-Chloro-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of an iodine atom.
3,5-Dichloro-2-hydroxybenzaldehyde: Similar structure but with two chlorine atoms and a hydroxyl group.
Uniqueness: 5-Chloro-2-iodobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
5-chloro-2-iodobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJNLCSRPMRUCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001334-22-0 | |
Record name | 5-chloro-2-iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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